molecular formula C15H14N2S2 B5534482 4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine

4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine

Cat. No. B5534482
M. Wt: 286.4 g/mol
InChI Key: NJXHLPKVTLSFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Isopropylthio)-5-phenylthieno[2,3-d]pyrimidine is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research applications.

Mechanism of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

While specific safety and hazard information for “4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine” is not available in the search results, it’s important to note that proper safety precautions should be taken during the production, storage, transportation, and usage of pyrimidine derivatives to prevent contact, inhalation, and fire hazards .

Future Directions

The development of new pyrimidines as anti-inflammatory agents is a promising area of research . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

5-phenyl-4-propan-2-ylsulfanylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2/c1-10(2)19-15-13-12(11-6-4-3-5-7-11)8-18-14(13)16-9-17-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXHLPKVTLSFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=NC2=C1C(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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